

synthesis of hydroxyapatite from natural sources like eggshells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hydroxyapatite**

Cat. No.: **B223615**

[Get Quote](#)

Synthesis of Hydroxyapatite from Eggshells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **hydroxyapatite** (HAp), a key biomaterial for bone tissue engineering and drug delivery, from a sustainable and cost-effective natural source: chicken eggshells. This document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and a comparative analysis of the physicochemical properties of the resulting HAp.

Introduction

Hydroxyapatite $[\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2]$ is a bioactive ceramic that constitutes the primary inorganic component of human bone and teeth, affording it excellent biocompatibility and osteoconductivity.^[1] The conventional synthesis of HAp from chemical precursors can be expensive and complex.^{[2][3]} Eggshells, a significant waste product from the food industry, present a rich and natural source of calcium carbonate (CaCO_3), accounting for approximately 94% of their composition.^{[4][5]} Utilizing this biowaste for HAp synthesis offers a more sustainable and economical alternative.^{[2][3]}

This guide focuses on three primary methods for synthesizing **hydroxyapatite** from eggshells: wet chemical precipitation, hydrothermal synthesis, and the sol-gel method. Each method

yields HAp with distinct physicochemical properties, which are critical for its performance in biomedical applications.

Experimental Protocols

Eggshell Preparation: A Common Prerequisite

All synthesis methods begin with the preparation of the eggshells to obtain a pure calcium precursor, typically calcium oxide (CaO).

Protocol:

- Cleaning: Thoroughly wash collected chicken eggshells with deionized water to remove any adhering organic matter and contaminants. The inner membrane is also mechanically removed.
- Drying: Dry the cleaned eggshells in an oven at a temperature of approximately 80-100°C overnight.^[6]
- Grinding: Crush the dried eggshells into a fine powder using a grinder or a planetary ball mill. ^[1] Sieving the powder (e.g., through a 100-mesh sieve) ensures a uniform particle size.^[1]
- Calcination: Heat the eggshell powder in a furnace to convert calcium carbonate (CaCO₃) to calcium oxide (CaO). A common calcination protocol involves heating at 900-1000°C for 2 to 5 hours.^{[1][7]} The transformation is typically complete when the powder turns white.

Wet Chemical Precipitation Method

This is one of the most common, cost-effective, and straightforward methods for HAp synthesis at relatively low temperatures.^[8]

Protocol:

- Precursor Preparation:
 - Calcium Precursor: Disperse the calcined eggshell powder (CaO) in deionized water to form a calcium hydroxide [Ca(OH)₂] slurry.

- Phosphorus Precursor: Prepare a solution of phosphoric acid (H_3PO_4) or a phosphate salt such as diammonium hydrogen phosphate $[(NH_4)_2HPO_4]$ in deionized water.[8][9]
- Precipitation:
 - Slowly add the phosphorus precursor solution dropwise into the continuously stirred calcium hydroxide slurry.
 - Maintain the pH of the mixture between 9 and 11 by adding an alkaline solution like ammonium hydroxide (NH_4OH). A pH of 10 is often optimal for producing well-formed, needle-like HAp nanoparticles.[8]
- Aging: Age the resulting milky precipitate by stirring it continuously for a period of 24 hours at room temperature. This step allows for the completion of the reaction and the growth of HAp crystals.[8]
- Washing and Filtration: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected powder several times with deionized water to remove any unreacted ions.
- Drying: Dry the washed HAp powder in an oven at 100°C overnight.[8]
- Sintering (Optional): The dried powder can be sintered at temperatures ranging from 700°C to 1250°C for 2 hours to improve its crystallinity and mechanical properties.[8] It is important to note that sintering above 1250°C may lead to the decomposition of HAp into other calcium phosphate phases.[8]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. This technique typically yields highly crystalline HAp powders.[1]

Protocol:

- Precursor Preparation:
 - Prepare a calcium precursor solution by dissolving calcined eggshell powder (CaO) in a suitable solvent or by creating a $Ca(OH)_2$ slurry as in the wet chemical precipitation

method.[1]

- Prepare a phosphorus precursor solution, commonly $(\text{NH}_4)_2\text{HPO}_4$, in deionized water.[1]
- Reaction:
 - Mix the calcium and phosphorus precursor solutions in a Teflon-lined autoclave. The molar ratio of Ca/P is typically adjusted to the stoichiometric value of 1.67.[1]
 - Seal the autoclave and heat it to a temperature between 100°C and 250°C for a duration ranging from several hours to a couple of days (e.g., 230°C for 48 hours).[1][10]
- Cooling and Collection:
 - Allow the autoclave to cool down to room temperature naturally.
 - Collect the resulting HAp precipitate by filtration.
- Washing and Drying:
 - Wash the collected powder thoroughly with deionized water until the pH of the filtrate is neutral (pH 7).[1]
 - Dry the final product in an oven at around 110°C for a few hours.[1]

Sol-Gel Method

The sol-gel method is a versatile technique that allows for the synthesis of nanosized HAp particles with a high degree of homogeneity.[11]

Protocol:

- Precursor Preparation:
 - The calcined eggshells are first hydrated (slaked) and then undergo carbonation to form Precipitated Calcium Carbonate (PCC).[11]
 - The PCC is then used as the calcium source.

- Sol Formation:
 - Disperse the PCC in an aqueous solution.
 - Prepare a solution of a phosphorus precursor, such as $(\text{NH}_4)_2\text{HPO}_4$.[\[11\]](#)
- Gelation:
 - Add the phosphorus precursor solution to the calcium precursor suspension.
 - Adjust and maintain the pH of the mixture in the basic range (pH 9-11) using ammonium hydroxide.[\[11\]](#)
 - The mixture is stirred to form a gel.
- Aging: The gel is typically aged for a period of 24 to 72 hours to ensure the completion of the reaction.[\[11\]](#)
- Drying: The aged gel is dried in an oven to remove the solvent, resulting in a solid HAp powder.

Quantitative Data Presentation

The physicochemical properties of eggshell-derived **hydroxyapatite** are highly dependent on the synthesis method and its parameters. The following tables summarize key quantitative data from various studies.

Table 1: Ca/P Molar Ratio of Eggshell-Derived **Hydroxyapatite**

Synthesis Method	Precursors	pH	Sintering Temperature (°C)	Ca/P Ratio	Reference
Wet Chemical Precipitation	CaO, H ₃ PO ₄	8.5	700	1.67	[8]
Wet Chemical Precipitation	CaO, H ₃ PO ₄	-	900	1.68	[8]
Wet Chemical Precipitation	CaO, (NH ₄) ₂ HPO ₄	10	1000	1.95	[8]
Wet Chemical Precipitation	Duck Eggshell (PCC), (NH ₄) ₂ HPO ₄	10-11	-	1.77	[9]
Wet Chemical Precipitation	Eggshell, (NH ₄) ₂ HPO ₄ / Na ₃ PO ₄ ·12H ₂ O	5.6 / 11	-	1.67 (stoichiometric c)	[4]
Hydrothermal	CaO, (NH ₄) ₂ HPO ₄	-	-	1.67 (stoichiometric c)	[1]
Sol-Gel	Eggshell (PCC), (NH ₄) ₂ HPO ₄	9-11	-	1.57 - 1.77	[11]

Table 2: Crystallite and Particle Size of Eggshell-Derived **Hydroxyapatite**

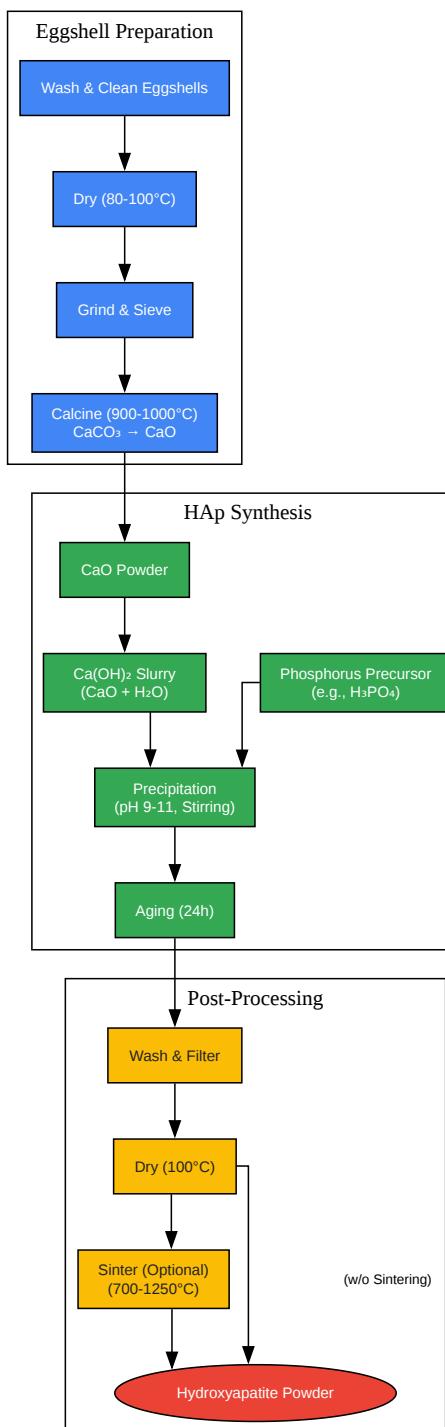
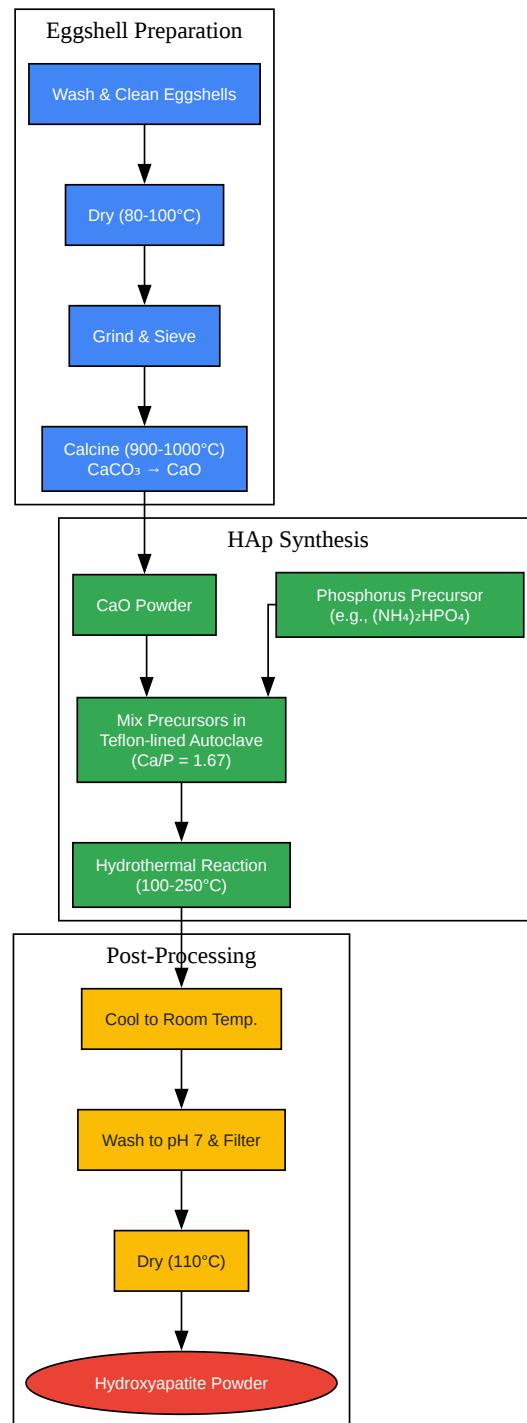
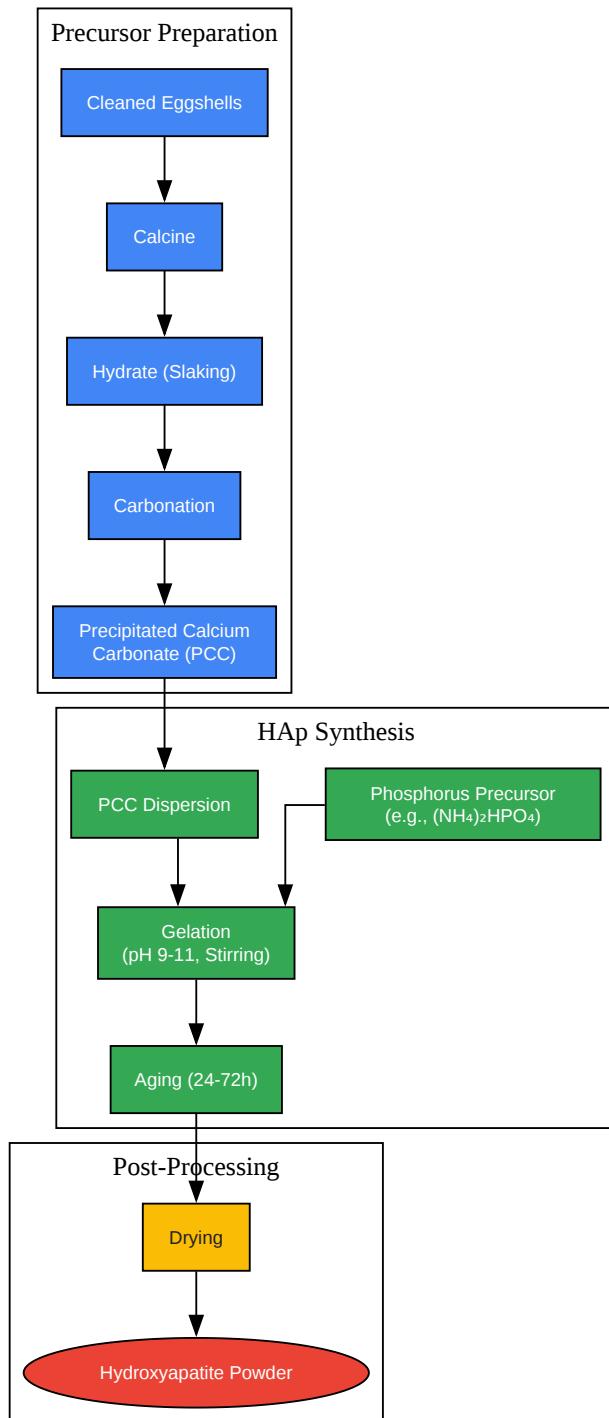

Synthesis Method	pH	Sintering/Hydrothermal Temp. (°C)	Crystallite Size (nm)	Particle Size	Reference
Wet Chemical Precipitation	-	900	-	~31.5 nm	[8]
Wet Chemical Precipitation	9	-	-	5 nm diameter, 50-100 nm length	[8]
Wet Chemical Precipitation	10	-	-	10-15 nm width, 60-80 nm length	[8]
Wet Chemical Precipitation	10-11	-	23.06	Agglomerate d	[9]
Wet Chemical Precipitation	5.6	-	37.79	Spherical, agglomerated	[4]
Wet Chemical Precipitation	11	-	28.7	Spherical, agglomerated	[4]
Hydrothermal	-	230	-	243.4 nm	[1]
Hydrothermal	-	160	8.49 - 11.74	-	[12]
Sol-Gel	9-11	-	-	35-54 nm	[11]

Table 3: Surface Area and Porosity of Eggshell-Derived **Hydroxyapatite**


Synthesis Method	Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Pore Size (nm)	Reference
Wet Chemical Precipitation	284.1	1.4	17.2	[13]
Wet Chemical Precipitation	212.4	0.98	16.8	[13]
Wet Chemical Precipitation	55.929	-	-	[9]

Visualization of Experimental Workflows


The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthesis methods.

[Click to download full resolution via product page](#)

Caption: Workflow for the Wet Chemical Precipitation Synthesis of HAp.

[Click to download full resolution via product page](#)

Caption: Workflow for the Hydrothermal Synthesis of HAp.

[Click to download full resolution via product page](#)

Caption: Workflow for the Sol-Gel Synthesis of HAp.

Conclusion

The synthesis of **hydroxyapatite** from eggshells offers a sustainable and economically viable route to producing a critical biomaterial. The choice of synthesis method—be it wet chemical precipitation, hydrothermal, or sol-gel—profoundly influences the physicochemical properties of the final HAp product, such as its Ca/P ratio, crystallinity, and particle size. These properties, in turn, dictate the material's suitability for specific biomedical applications, from bone grafts and coatings to drug delivery systems. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively synthesize and characterize eggshell-derived **hydroxyapatite**, paving the way for further innovation in the field of biomaterials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Synthesis of hydroxyapatite from eggshells via wet chemical precipitation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ej-eng.org [ej-eng.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Nano-Hydroxyapatite Obtained from Eggshell via the Hydrothermal Process and the Precipitation Method [mdpi.com]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. Synthesis of hydroxyapatite from eggshells via wet chemical precipitation: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02198C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [synthesis of hydroxyapatite from natural sources like eggshells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b223615#synthesis-of-hydroxyapatite-from-natural-sources-like-eggshells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com